molecular formula C11H18F3NO3 B13540338 (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

Cat. No.: B13540338
M. Wt: 269.26 g/mol
InChI Key: KYTKVLLJAXHCTM-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The trifluoromethyl group adds unique chemical properties, making this compound valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process involves the same reagents and conditions but with enhanced control over temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Cbz-amino)-1,1,1-trifluoro-4-methyl-2-pentanone: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.

    3-(Fmoc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is unique due to the combination of the Boc protecting group and the trifluoromethyl group. The Boc group provides stability and ease of removal under mild conditions, while the trifluoromethyl group imparts unique electronic and steric properties, making this compound highly versatile in synthetic applications .

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamate

InChI

InChI=1S/C11H18F3NO3/c1-6(2)7(8(16)11(12,13)14)15-9(17)18-10(3,4)5/h6-7H,1-5H3,(H,15,17)

InChI Key

KYTKVLLJAXHCTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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